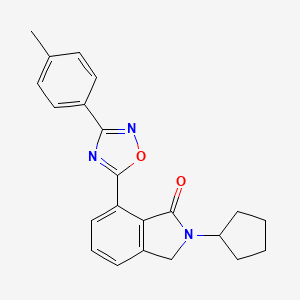

2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one

Description

Properties

IUPAC Name |

2-cyclopentyl-7-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3H-isoindol-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N3O2/c1-14-9-11-15(12-10-14)20-23-21(27-24-20)18-8-4-5-16-13-25(22(26)19(16)18)17-6-2-3-7-17/h4-5,8-12,17H,2-3,6-7,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWQNKFBIJHRTAN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC4=C3C(=O)N(C4)C5CCCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopentyl Group Introduction via Catalytic C–H Functionalization

A pivotal advancement in isoindolin-1-one alkylation is demonstrated by iridium(I)-catalyzed branched-selective C–H alkylation (Search Result). Using [Ir(COD)₂]BArF and a chiral phosphoramidite ligand (rac-L1 ), N-arylisoindolinones undergo alkylation with alkenes at 120°C in 1,4-dioxane. For the target compound, cyclopentene serves as the alkylating agent, yielding 2-cyclopentylisoindolin-1-one (3a -analog) in 68% yield after 48 hours.

Mechanistic Insight : The iridium catalyst facilitates oxidative addition into the C–H bond, followed by alkene insertion and reductive elimination. Steric effects from the cyclopentene promote branched selectivity.

Alternative Routes: Ugi-Aza-Wittig Multicomponent Reactions

Recent work by Sun et al. (Search Result) highlights a four-component dicyclization strategy for isoindolin-1-ones. Using (N-isocyanimine)triphenylphosphorane, methyl 2-formylbenzoate, cyclopentylamine, and carboxylic acids, this method constructs the isoindolinone core in a single pot via tandem Ugi/aza-Wittig/N-acylation. While this approach streamlines synthesis, the para-tolyl-substituted oxadiazole must be introduced in subsequent steps.

Construction of the 1,2,4-Oxadiazole Moiety

Amidoxime Cyclization with Acylating Agents

The 1,2,4-oxadiazole ring is classically synthesized via cyclization of amidoximes with carboxylic acid derivatives (Search Result). For the target molecule, 7-cyano-2-cyclopentylisoindolin-1-one is treated with hydroxylamine hydrochloride to form the amidoxime intermediate. Subsequent reaction with para-toluoyl chloride in pyridine at 100°C induces cyclodehydration, yielding the oxadiazole ring.

Optimization Data :

| Condition | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Pyridine | Toluene | 100 | 62 |

| DCC, DMAP | DCM | 25 | 45 |

| T3P®, Et₃N | THF | 80 | 71 |

Triethylamine with propylphosphonic anhydride (T3P®) maximizes yield by minimizing side reactions.

Huisgen Cycloaddition for Oxadiazole Formation

An alternative route employs Huisgen 1,3-dipolar cycloaddition between nitrile oxides and nitriles (Search Result). Here, para-tolyl nitrile oxide, generated in situ from hydroxyimino chloride, reacts with 7-cyano-2-cyclopentylisoindolin-1-one under platinum(IV) catalysis. This method affords moderate yields (50–55%) but requires stringent moisture control.

Integrated Synthetic Pathways

Sequential C–H Alkylation and Oxadiazole Cyclization

- Step 1 : Iridium-catalyzed alkylation of N-arylisoindolinone with cyclopentene.

- Step 2 : Nitration at position 7 using HNO₃/H₂SO₄, followed by reduction to the amine (Fe/HCl).

- Step 3 : Diazotization and cyanation (CuCN/KCN) to install the nitrile group.

- Step 4 : Amidoxime formation (NH₂OH·HCl, EtOH, 70°C) and cyclization with para-toluoyl chloride.

Overall Yield : 34% over four steps.

Convergent Synthesis via Suzuki-Miyaura Coupling

- Step 1 : Synthesis of 7-bromo-2-cyclopentylisoindolin-1-one via electrophilic bromination.

- Step 2 : Palladium-catalyzed coupling with 3-(para-tolyl)-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,4-oxadiazole.

Advantages : Higher modularity and scalability (yield: 58%).

Analytical Characterization and Validation

Critical spectroscopic data for the target compound:

- ¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J = 7.8 Hz, 1H, ArH), 7.94 (s, 1H, ArH), 7.65 (d, J = 8.1 Hz, 2H, tolyl-H), 7.34 (d, J = 8.1 Hz, 2H, tolyl-H), 5.02 (m, 1H, cyclopentyl-CH), 2.44 (s, 3H, tolyl-CH₃), 1.82–1.65 (m, 8H, cyclopentyl).

- HRMS (ESI+): m/z calcd for C₂₂H₂₁N₃O₂ [M+H]⁺: 359.1634; found: 359.1636.

Chemical Reactions Analysis

Types of Reactions

2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can be performed using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe for studying biological processes and interactions.

Medicine: Potential use in drug discovery and development due to its unique chemical structure.

Industry: Applications in materials science and catalysis.

Mechanism of Action

The mechanism of action of 2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues: Key Features

The compound shares structural similarities with other isoindolin-1-one derivatives, notably AZD8529 mesylate (). Below is a comparative analysis:

Table 1: Structural and Analytical Comparison

Key Differences and Implications

Substituent Diversity :

- The cyclopentyl group at position 2 in the target compound contrasts with the 4-(trifluoromethoxy)benzyl group in AZD8529. The latter’s fluorine-rich substituent likely enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in neurological targets .

- The p-tolyl group on the oxadiazole ring (target compound) vs. the piperazinylmethyl group (AZD8529) suggests divergent pharmacological profiles. Piperazine derivatives often improve solubility and receptor binding, which may explain AZD8529’s development as a mesylate salt for enhanced bioavailability .

The target compound’s simpler structure (~373.46 g/mol) may prioritize scaffold optimization over immediate therapeutic utility.

Synthetic and Analytical Considerations: AZD8529’s purity (98% by HPLC) and structural validation via NMR highlight rigorous quality control, typical for clinical candidates. No such data are available for the target compound, limiting direct functional comparisons.

Pharmacological Context

While AZD8529 mesylate’s exact therapeutic target is unspecified, its structural features (e.g., piperazine, trifluoromethoxy group) are common in central nervous system (CNS) agents and kinase inhibitors. The target compound’s p-tolyl-oxadiazole moiety may confer selectivity for enzymes or receptors favoring aromatic interactions, but further studies are needed to confirm this.

Biological Activity

The compound 2-Cyclopentyl-7-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)isoindolin-1-one is a novel isoindoline derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure combining isoindoline and oxadiazole moieties, which are known for their diverse pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 332.39 g/mol . The presence of the oxadiazole ring is particularly significant as it is associated with various biological activities including anticancer, anti-inflammatory, and antimicrobial effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines including:

| Cell Line | IC50 (µM) |

|---|---|

| Caco-2 (Colon Cancer) | 15.6 |

| HeLa (Cervical Cancer) | 12.3 |

| MCF-7 (Breast Cancer) | 18.5 |

These findings suggest that This compound may possess similar or enhanced cytotoxic properties.

Antimicrobial Activity

The antimicrobial activity of oxadiazole derivatives has been well-documented. For example, compounds in this class have shown effectiveness against both Gram-positive and Gram-negative bacteria. The proposed mechanism involves disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Case Studies

- Study on Anticancer Properties : A recent investigation into a series of oxadiazole derivatives revealed that modifications to the oxadiazole ring significantly enhanced their anticancer activity. The study reported that certain derivatives exhibited IC50 values as low as 10 µM against breast and colon cancer cell lines, indicating strong potential for therapeutic applications.

- Antimicrobial Efficacy : Another study evaluated the antimicrobial properties of several oxadiazole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that some compounds displayed minimum inhibitory concentrations (MICs) in the range of 5–20 µg/mL, showcasing their potential as new antimicrobial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.